Ethyl 3-(4-benzylmorpholin-2-YL)-3-oxopropanoate
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Overview
Description
Ethyl 3-(4-benzylmorpholin-2-yl)-3-oxopropanoate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group attached to the morpholine ring, which is further connected to an ethyl ester group. It is commonly used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-benzylmorpholin-2-yl)-3-oxopropanoate typically involves the reaction of 4-benzylmorpholine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-benzylmorpholin-2-yl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or secondary alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 3-(4-benzylmorpholin-2-yl)-3-oxopropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-benzylmorpholin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Ethyl 3-(4-benzylmorpholin-2-yl)-3-oxopropanoate can be compared with other similar compounds, such as:
- 2-[(4-Benzylmorpholin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- (4-Benzylmorpholin-2-yl)methyl methanesulfonate
- 1-(4-Benzylmorpholin-2-yl)ethylamine
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ester and ketone functionalities, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
ethyl 3-(4-benzylmorpholin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C16H21NO4/c1-2-20-16(19)10-14(18)15-12-17(8-9-21-15)11-13-6-4-3-5-7-13/h3-7,15H,2,8-12H2,1H3 |
InChI Key |
RDBQKNUGZQQIHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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